tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 1224194-51-7
VCID: VC3415588
InChI: InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-11-4-5-12(19)7-13(6-11)18-9-10(16)8-17-18/h8-9,11-13H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1C2CCC1CC(C2)N3C=C(C=N3)Br
Molecular Formula: C15H22BrN3O2
Molecular Weight: 356.26 g/mol

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate

CAS No.: 1224194-51-7

Cat. No.: VC3415588

Molecular Formula: C15H22BrN3O2

Molecular Weight: 356.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate - 1224194-51-7

Specification

CAS No. 1224194-51-7
Molecular Formula C15H22BrN3O2
Molecular Weight 356.26 g/mol
IUPAC Name tert-butyl 3-(4-bromopyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Standard InChI InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-11-4-5-12(19)7-13(6-11)18-9-10(16)8-17-18/h8-9,11-13H,4-7H2,1-3H3
Standard InChI Key DYFRMWZTVXTFPY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2CCC1CC(C2)N3C=C(C=N3)Br
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1CC(C2)N3C=C(C=N3)Br

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate is identified by the CAS Registry Number 1224194-51-7 and represents a specialized organic structure containing multiple functional groups. The compound's molecular formula is C15H22BrN3O2 with a molecular weight of 356.26 g/mol . Its structure integrates a tert-butyl carbamate group (Boc-protected nitrogen) within an azabicyclo[3.2.1]octane framework, which is further functionalized with a 4-bromo-1H-pyrazol-1-yl substituent.

The structural complexity of this compound arises from its bicyclic framework combined with specific functional groups that confer unique chemical properties. The azabicyclo[3.2.1]octane core provides a rigid three-dimensional scaffold, while the Boc-protecting group at position 8 serves as a common protecting group for amines in organic synthesis. The 4-bromo-1H-pyrazol-1-yl substituent at position 3 introduces both a halogen atom and a heterocyclic nitrogen-containing ring to the structure.

Molecular Identifiers and Structural Representation

The compound's specific molecular identifiers include:

Identifier TypeValue
IUPAC Nametert-butyl (1R,5S)-3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate
InChIInChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-11-4-5-12(19)7-13(6-11)18-9-10(16)8-17-18/h8-9,11-13H,4-7H2,1-3H3
InChIKeyDYFRMWZTVXTFPY-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1C2CCC1CC(C2)N3C=C(C=N3)Br
MDL NumberMFCD28401108

The compound features several key structural elements:

  • An azabicyclo[3.2.1]octane scaffold

  • A tert-butyloxycarbonyl (Boc) protecting group at the nitrogen in position 8

  • A 4-bromo-1H-pyrazol-1-yl substituent at position 3

  • Multiple stereogenic centers creating potential for stereoisomerism

Physical and Chemical Properties

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate appears as a white to yellow solid under standard conditions . While complete experimental physical property data is limited in the available literature, several properties can be inferred from its structure and chemical composition.

Physical Properties

PropertyValueSource
Physical StateWhite to Yellow Solid
Molecular Weight356.26 g/mol
Storage RecommendationCool, dry place
Transportation HazardNot classified as hazardous material

Chemical Reactivity and Functional Groups

The compound contains several reactive functional groups that influence its chemical behavior:

  • The bromo-substituted pyrazole ring represents a site for potential cross-coupling reactions, making it valuable for further functionalization through palladium-catalyzed transformations.

  • The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of the azabicyclic system can be selectively cleaved under acidic conditions, providing access to the free amine for subsequent derivatization.

  • The azabicyclo[3.2.1]octane framework offers a rigid three-dimensional structure with defined stereochemistry, potentially important for specific molecular recognition in biological systems.

The combination of these structural features suggests that tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate could serve as a versatile intermediate in chemical synthesis pathways, particularly for the development of biologically active compounds.

SupplierProduct NumberPackage SizePurityPrice (USD)Reference
TRCT135918100 mgNot specified$285
AK Scientific1959AQ250 mg95%$503.60
CrysdotCD113235761 g97%$614
Alichem12241945171 gNot specified$679.12
CrysdotCD113235765 g97%$1,847
AstaTechF51801Not specified95%Not specified
Angel PharmatechAG211970Not specifiedNot specifiedNot specified
BLD PharmNot specifiedNot specifiedNot specifiedNot specified

Global suppliers of this compound include:

  • Chengdu Feibai Pharmaceutical Co., Ltd. (China)

  • Nantong Hanfang Biotechnology Co., Ltd. (China)

When purchasing this compound, researchers should verify the current purity specifications and certificate of analysis (COA) from the supplier, as these may vary between batches. Most suppliers recommend storing the compound in a cool, dry place for long-term stability .

Safety ParameterInformationSource
GHS PictogramExclamation Mark
Signal WordWarning
Hazard StatementH302 (Harmful if swallowed)
Precautionary StatementsP264 (Wash hands thoroughly after handling)
P270 (Do not eat, drink or smoke when using this product)
P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell)
P330 (Rinse mouth)
Transportation ClassificationNot classified as hazardous material for transport
MethodReaction ConditionsYieldSource
Method 1NaH (60% in mineral oil), DMF, 0°C → 100°C, overnight45%
Method 2NaH (60% in mineral oil), dichloromethane, 0°C → 110°C, overnight58%
Method 3Cesium carbonate, N-methylpyrrolidone, 80°C, 12h77%

The higher yield (77%) observed with cesium carbonate in N-methylpyrrolidone suggests this may be a preferred approach for related N-alkylation reactions involving 4-bromo-1H-pyrazole.

Chemical Transformations

The bromine atom at the 4-position of the pyrazole ring provides opportunities for further chemical transformations, such as:

  • Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)

  • Nucleophilic substitution reactions

  • Conversion to nitrile through palladium-catalyzed cyanation

For instance, the conversion of the bromo substituent to a cyano group has been reported for the related compound tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate using potassium ferrocyanide, DBU, and tetrakis(triphenylphosphine)palladium(0) in tert-butanol/water, achieving a yield of 84.85% .

Related Compounds and Structural Analogs

Several structurally related compounds share similar features with tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate, providing context for understanding its chemical and potential biological properties:

Structural Analogs Table

CompoundCAS NumberKey Structural DifferencesReference
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate877399-50-3Piperidine ring instead of azabicyclo[3.2.1]octane
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate1201657-89-7Pyrrolidine ring instead of azabicyclo[3.2.1]octane
tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate1026796-28-0Azetidine ring, no bromine on pyrazole
4-Amino-1-(1-boc-azetidin-3-yl)-1H-pyrazole1029413-51-1Azetidine ring, amino group instead of bromine

These structural analogs share common features:

  • A nitrogen heterocycle (piperidine, pyrrolidine, azetidine, or azabicyclo[3.2.1]octane)

  • Protection of a nitrogen with a tert-butyloxycarbonyl (Boc) group

  • Substitution with a pyrazole (with or without a 4-bromo substituent)

The structural diversity among these compounds demonstrates the importance of the pyrazole-containing scaffold in medicinal chemistry and suggests that tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate is part of a broader family of compounds being explored for potential pharmaceutical applications.

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